molecular formula C23H28N4O2 B11659140 N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11659140
M. Wt: 392.5 g/mol
InChI Key: ANIHURQLTHZYBK-JJIBRWJFSA-N
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Description

(E)-1-(3,4-DIMETHOXYPHENYL)-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHANIMINE is a complex organic compound that features a benzodiazole core linked to a dimethoxyphenyl group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-DIMETHOXYPHENYL)-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the dimethoxyphenyl group and the piperidine moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-DIMETHOXYPHENYL)-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHANIMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include halogenated compounds, amines, and catalysts. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-1-(3,4-DIMETHOXYPHENYL)-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-DIMETHOXYPHENYL)-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(3,4-DIMETHOXYPHENYL)-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHANIMINE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a benzodiazole core with a dimethoxyphenyl group and a piperidine moiety makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]methanimine

InChI

InChI=1S/C23H28N4O2/c1-28-21-11-10-18(16-22(21)29-2)17-24-23-25-19-8-4-5-9-20(19)27(23)15-14-26-12-6-3-7-13-26/h4-5,8-11,16-17H,3,6-7,12-15H2,1-2H3/b24-17+

InChI Key

ANIHURQLTHZYBK-JJIBRWJFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/C2=NC3=CC=CC=C3N2CCN4CCCCC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=NC3=CC=CC=C3N2CCN4CCCCC4)OC

Origin of Product

United States

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